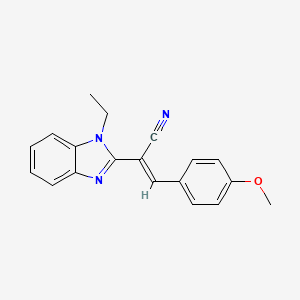
4-phenyl-5-(thiophen-2-yl)-2-(2,4,5-trimethoxyphenyl)-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-phenyl-5-(thiophen-2-yl)-2-(2,4,5-trimethoxyphenyl)-1H-imidazole is a complex organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-5-(thiophen-2-yl)-2-(2,4,5-trimethoxyphenyl)-1H-imidazole typically involves multi-step organic reactions. One common method includes:
Formation of the Imidazole Ring: This can be achieved through the condensation of a 1,2-diketone with an aldehyde and an amine. For instance, benzil (1,2-diphenylethane-1,2-dione) can react with thiophene-2-carbaldehyde and 2,4,5-trimethoxyaniline in the presence of an acid catalyst.
Cyclization: The intermediate formed undergoes cyclization to form the imidazole ring. This step often requires heating and the use of a dehydrating agent to facilitate ring closure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and recrystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the imidazole ring, potentially leading to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under conditions such as acidic or basic environments.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced imidazole derivatives.
Substitution: Halogenated or alkylated aromatic compounds.
科学的研究の応用
Chemistry
In chemistry, 4-phenyl-5-(thiophen-2-yl)-2-(2,4,5-trimethoxyphenyl)-1H-imidazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound may exhibit interesting pharmacological properties due to its imidazole core, which is a common motif in many bioactive molecules. It could potentially serve as a lead compound in drug discovery, particularly in the development of antifungal, antibacterial, or anticancer agents.
Medicine
In medicine, derivatives of this compound might be investigated for their therapeutic potential. The presence of the trimethoxyphenyl group suggests possible interactions with biological targets such as enzymes or receptors, making it a candidate for further pharmacological studies.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its aromatic and heterocyclic nature. It may also find applications in the field of electronics, where imidazole derivatives are known for their conductive properties.
作用機序
The mechanism of action of 4-phenyl-5-(thiophen-2-yl)-2-(2,4,5-trimethoxyphenyl)-1H-imidazole would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The phenyl and thiophenyl groups could facilitate binding to hydrophobic pockets in proteins, while the trimethoxyphenyl group might enhance solubility and membrane permeability.
類似化合物との比較
Similar Compounds
- **4-phenyl
特性
分子式 |
C22H20N2O3S |
|---|---|
分子量 |
392.5 g/mol |
IUPAC名 |
4-phenyl-5-thiophen-2-yl-2-(2,4,5-trimethoxyphenyl)-1H-imidazole |
InChI |
InChI=1S/C22H20N2O3S/c1-25-16-13-18(27-3)17(26-2)12-15(16)22-23-20(14-8-5-4-6-9-14)21(24-22)19-10-7-11-28-19/h4-13H,1-3H3,(H,23,24) |
InChIキー |
GJOBKKPQKNIJAQ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1C2=NC(=C(N2)C3=CC=CS3)C4=CC=CC=C4)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-chloro-N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-1-benzothiophene-2-carboxamide](/img/structure/B11650967.png)
![Ethyl 4-{[3-(trifluoromethyl)phenyl]amino}benzo[h]quinoline-3-carboxylate](/img/structure/B11650971.png)
![Ethyl 4-[(2-methylphenyl)amino]benzo[h]quinoline-3-carboxylate](/img/structure/B11650986.png)

![3-[(Z)-(3-Butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11650992.png)
![(5E)-5-[5-nitro-2-(2-phenoxyethoxy)benzylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11650993.png)
![(5E)-5-(5-nitro-2-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11650996.png)
![2-[(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B11650997.png)
![(4Z)-4-[4-(dipropylamino)benzylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione](/img/structure/B11650998.png)
![(6Z)-2-ethyl-5-imino-6-({1-[2-(4-methylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11651011.png)

![Ethyl 4-methyl-2-({[4-(2-phenylpropan-2-yl)phenoxy]acetyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B11651025.png)
![4-({4-[4-methyl-3-(methylsulfamoyl)phenyl]phthalazin-1-yl}amino)-N-phenylbenzamide](/img/structure/B11651031.png)
![(6Z)-6-{3-bromo-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11651042.png)
